N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine
Description
N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone substituted with a methyl group and a benzyl moiety bearing a tetrazole-aryloxy group. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous diamine syntheses (e.g., condensation of phenols with ethylenediamine derivatives) .
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-methyl-N'-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H22N6O/c1-19-11-6-12-20-14-15-7-5-10-17(13-15)25-18-21-22-23-24(18)16-8-3-2-4-9-16/h2-5,7-10,13,19-20H,6,11-12,14H2,1H3 |
InChI Key |
SXBJKZLHXOZQMI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(METHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted tetrazole with a methylamine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block in complex organic reactions.
Biology: In biological research, it may be used as a probe to study biochemical pathways or as a precursor in the synthesis of bioactive molecules.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(METHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Tetrazole vs. Quinazoline : The tetrazole in the target compound may enhance metabolic stability compared to the quinazoline in , which is prone to oxidative degradation.
Pharmacokinetic and Physicochemical Properties
Limited experimental data are available, but inferences can be drawn:
Biological Activity
N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound belongs to a class of tetrazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to achieve the desired amine structure.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 250.31 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
2. Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, neuroprotective effects, and other pharmacological properties.
2.1 Anticancer Activity
Research indicates that compounds containing the tetrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Case Study: Cytotoxic Effects
A study evaluating a series of tetrazole derivatives reported that certain analogs exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The presence of the phenyl ring in the structure was identified as a key factor contributing to enhanced activity.
2.2 Neuroprotective Effects
Tetrazole derivatives have also been studied for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may contribute to its potential use in treating neurodegenerative diseases.
Research Findings: Neuroprotection
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative disorders.
The mechanisms by which this compound exerts its biological effects are multifaceted:
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases and Bcl-2 family proteins leading to cell death. |
| Antioxidant Activity | Scavenging free radicals and reducing oxidative stress in cells. |
| Enzyme Inhibition | Potential inhibition of xanthine oxidase and other enzymes involved in metabolic pathways. |
4. Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in oncology and neurology. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Future Research Recommendations:
- Conducting in vivo studies to evaluate the efficacy and safety profile.
- Exploring structure–activity relationships (SAR) to optimize potency.
- Investigating potential synergies with existing therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
